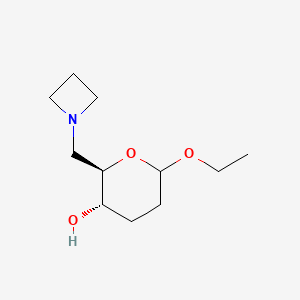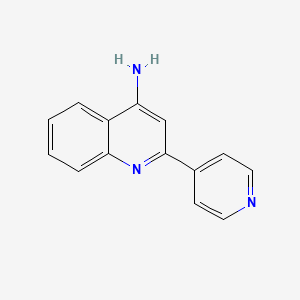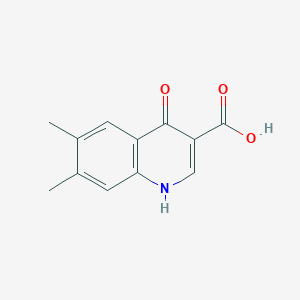
(2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol is a synthetic organic compound that features a unique combination of azetidine and tetrahydropyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Azetidine Ring to the Tetrahydropyran Ring: This step often involves nucleophilic substitution reactions where the azetidine ring is introduced to a pre-formed tetrahydropyran ring.
Introduction of the Ethoxy Group: This can be done through etherification reactions using ethyl alcohol and suitable catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions may convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activity. Compounds with azetidine and tetrahydropyran rings are often studied for their pharmacological properties, including antimicrobial and anticancer activities.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structure may allow it to interact with specific biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol exerts its effects would depend on its specific applications. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-(Azetidin-1-ylmethyl)-tetrahydro-2H-pyran-3-ol: Lacks the ethoxy group, which may affect its reactivity and biological activity.
(2R,3S)-2-(Pyrrolidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol: Contains a pyrrolidine ring instead of an azetidine ring, which could influence its chemical properties and applications.
Uniqueness
The presence of both azetidine and tetrahydropyran rings, along with the ethoxy group, makes (2R,3S)-2-(Azetidin-1-ylmethyl)-6-ethoxytetrahydro-2H-pyran-3-ol unique. This combination of structural features may confer distinct reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(2R,3S)-2-(azetidin-1-ylmethyl)-6-ethoxyoxan-3-ol |
InChI |
InChI=1S/C11H21NO3/c1-2-14-11-5-4-9(13)10(15-11)8-12-6-3-7-12/h9-11,13H,2-8H2,1H3/t9-,10+,11?/m0/s1 |
InChI Key |
HQWXJNQFVJFMII-MTULOOOASA-N |
Isomeric SMILES |
CCOC1CC[C@@H]([C@H](O1)CN2CCC2)O |
Canonical SMILES |
CCOC1CCC(C(O1)CN2CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid](/img/structure/B11886518.png)
![N-(1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylamide](/img/structure/B11886520.png)




![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one](/img/structure/B11886564.png)


![5-Bromospiro[1,3-dihydroindole-2,1'-cyclopropane]](/img/structure/B11886575.png)



